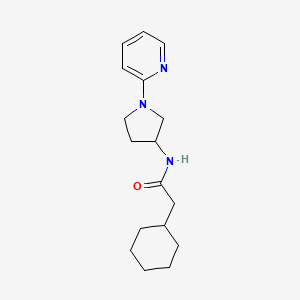

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that features a cyclohexyl group, a pyridinyl group, and a pyrrolidinyl group

Métodos De Preparación

The synthesis of 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions . The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another method involves the use of ethyl acetate and TBHP, leading to a one-pot tandem cyclization/bromination process .

Análisis De Reacciones Químicas

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as iodine and TBHP.

Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.

Substitution: The compound can undergo substitution reactions, particularly involving the pyridinyl and pyrrolidinyl groups.

Common reagents used in these reactions include iodine, TBHP, and hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

This compound is a complex organic compound featuring cyclohexyl, pyridinyl, and pyrrolidinyl groups. It has the molecular formula C17H25N3O and a molecular weight of 287.4 g/mol. This compound is utilized in various scientific research applications, primarily due to its potential biological activities and unique chemical structure.

Synthesis and Chemical Reactions

Synthesis: this compound can be synthesized through multiple routes, with a common method involving the reaction of α-bromoketones with 2-aminopyridine under controlled conditions.

Chemical Reactions: The compound undergoes several chemical reactions:

- Oxidation: It can be oxidized using reagents like iodine and TBHP.

- Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.

- Substitution: It can undergo substitution reactions, particularly involving the pyridinyl and pyrrolidinyl groups.

Applications in Scientific Research

This compound serves various purposes in scientific research:

- Medicinal Chemistry: It acts as a scaffold for developing novel biologically active compounds.

- Pharmacology: The compound is studied for its potential therapeutic effects and interactions with biological targets.

- Chemical Biology: It is used in synthesizing derivatives for studying biological pathways and mechanisms.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: It has been studied as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is important in sphingolipid metabolism. Such inhibitors may impact neurodegenerative diseases because of their role in cell signaling pathways.

- Antimicrobial Properties: Derivatives of this compound may exhibit antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Pharmacological Effects: It is explored for analgesic and anti-inflammatory effects, with its structure allowing interaction with various biological targets, making it a candidate for drug development in treating chronic pain and inflammation.

Structure-Activity Relationship (SAR)

Modifications in the pyrrolidine ring significantly affect the biological activity of related compounds. Changes to substituents on the pyridine or alterations to the cyclohexyl group can enhance potency against specific targets like nSMase2.

Mecanismo De Acción

The mechanism of action of 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can be compared with other similar compounds such as:

N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar synthetic routes and applications.

3-bromoimidazo[1,2-a]pyridines: These compounds also involve the pyridinyl group and are synthesized under similar conditions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS No. 1795193-90-6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H25N3O, with a molecular weight of 287.4 g/mol. The compound features a cyclohexyl group, a pyridinyl group, and a pyrrolidinyl group, contributing to its unique chemical behavior.

Synthesis Methods:

The synthesis can be achieved through various routes, commonly involving the reaction of α-bromoketones with 2-aminopyridine under controlled conditions.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been studied for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is crucial in the metabolism of sphingolipids. Inhibitors like this can potentially impact neurodegenerative diseases due to their role in cell signaling pathways .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Pharmacological Effects : The compound is being explored for its pharmacological properties, including analgesic and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating chronic pain and inflammation .

Structure-Activity Relationship (SAR)

A comprehensive study was conducted to evaluate the SAR of related compounds, revealing that modifications in the pyrrolidine ring significantly affect biological activity. For instance, changing substituents on the pyridine or altering the cyclohexyl group can enhance potency against specific targets like nSMase2 .

Comparative Analysis

Propiedades

IUPAC Name |

2-cyclohexyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c21-17(12-14-6-2-1-3-7-14)19-15-9-11-20(13-15)16-8-4-5-10-18-16/h4-5,8,10,14-15H,1-3,6-7,9,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSSTOYMVFDKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.